molecular formula C12H8N4O B1218873 3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine CAS No. 28103-25-5

3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine

Cat. No.: B1218873
CAS No.: 28103-25-5
M. Wt: 224.22 g/mol
InChI Key: HIZISRIQSINMOY-UHFFFAOYSA-N
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Description

3-nitroso-2-phenylimidazo[1,2-a]pyrimidine is a member of the class of imidazopyrimidines that is imidazo[1,2-a]pyrimidine substituted at positions 2 and 3 by phenyl and nitroso groups respectively. It is an imidazopyrimidine and a nitroso compound.

Properties

CAS No.

28103-25-5

Molecular Formula

C12H8N4O

Molecular Weight

224.22 g/mol

IUPAC Name

3-nitroso-2-phenylimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C12H8N4O/c17-15-11-10(9-5-2-1-3-6-9)14-12-13-7-4-8-16(11)12/h1-8H

InChI Key

HIZISRIQSINMOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=O

28103-25-5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 20 g of 2-phenylimidazo(1,2-a)pyrimidine, 200 ml of glacial acetic acid and 20 ml of water is warmed with stirring until the solids are completely dissolved. The solution is next cooled to 5° C. in an ice/salt bath. A solution of 15 g of NaNO2 in 50 ml of water is added dropwise to the cooled acetic acid solution while the solution is kept between 0°-5° C. throughout the addition of NaNO2 solution and three hours thereafter. The reaction mixture is further stirred for 12 more hours at room temperature. The green precipitate is filtered and washed thoroughly with water on a glass filter. The residue is recrystallized once from 2-propanol to yield about 15 g of 3-nitroso-2-phenylimidazo(1,2-a)pyrimidine, m.p. 223°-225° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine
Reactant of Route 2
3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine
Reactant of Route 3
3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine

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